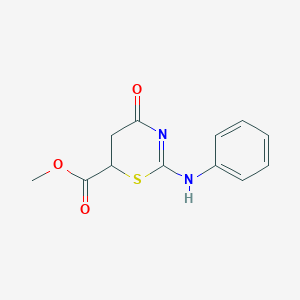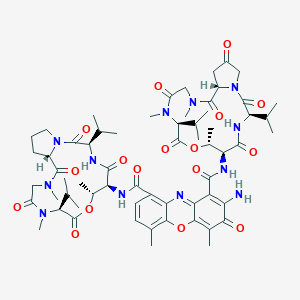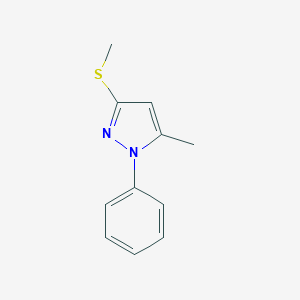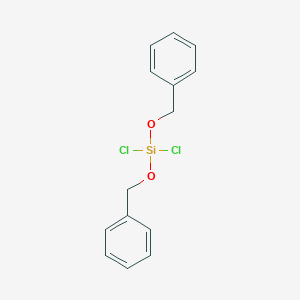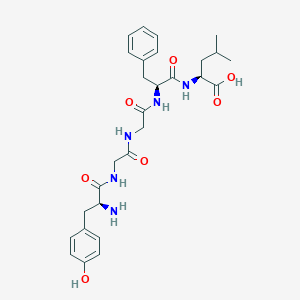
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane, also known as TMMC, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. TMMC belongs to the family of diarylmethanes, which are known for their diverse biological activities.
Applications De Recherche Scientifique
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been extensively studied for its potential therapeutic properties, particularly as an anti-inflammatory and anti-cancer agent. Several studies have shown that 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and suppressing cell proliferation. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
Mécanisme D'action
The exact mechanism of action of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Effets Biochimiques Et Physiologiques
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cellular damage. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which can lead to chronic inflammation and tissue damage. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has been shown to induce apoptosis and suppress cell proliferation in various cancer cells, which can lead to tumor growth inhibition and regression.
Avantages Et Limitations Des Expériences En Laboratoire
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane has several advantages for lab experiments, including its high purity, solubility in organic solvents, and diverse biological activities. However, 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane also has some limitations, including its low water solubility, which can limit its bioavailability and pharmacokinetics in vivo. 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane also has some potential toxicity concerns, particularly at high doses, which can limit its clinical applications.
Orientations Futures
There are several future directions for the research on 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane, including its potential applications as a therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to elucidate the exact mechanism of action of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane and to optimize its pharmacokinetics and bioavailability in vivo. Additionally, the development of novel derivatives of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane with enhanced therapeutic properties and reduced toxicity is an area of active research.
Méthodes De Synthèse
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane can be synthesized through a series of chemical reactions involving the condensation of 3,5-dimethoxyphenol and 4-hydroxybenzaldehyde. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The purity of 4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
Numéro CAS |
15640-40-1 |
|---|---|
Nom du produit |
4,4'-Dihydroxy-3,5,3',5'-tetramethoxydiphenylmethane |
Formule moléculaire |
C17H20O6 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H20O6/c1-20-12-6-10(7-13(21-2)16(12)18)5-11-8-14(22-3)17(19)15(9-11)23-4/h6-9,18-19H,5H2,1-4H3 |
Clé InChI |
NDYPCLQAPPEYLS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CC(=C(C(=C2)OC)O)OC |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)CC2=CC(=C(C(=C2)OC)O)OC |
Synonymes |
4,4'-Methylenebis(2,6-dimethoxyphenol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



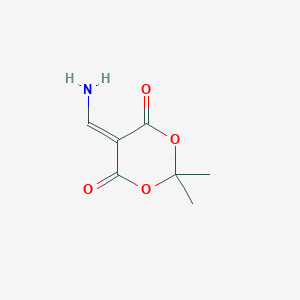
![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
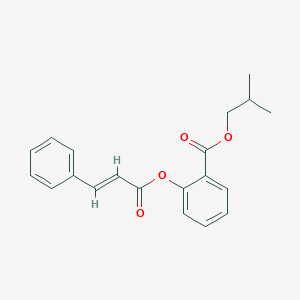
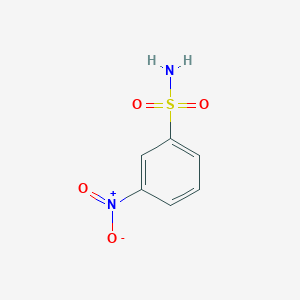
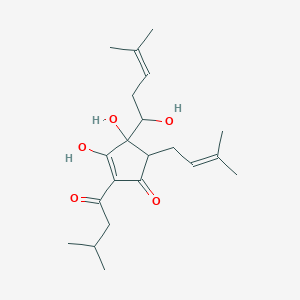
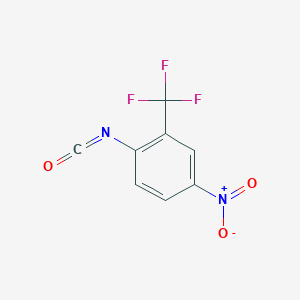
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
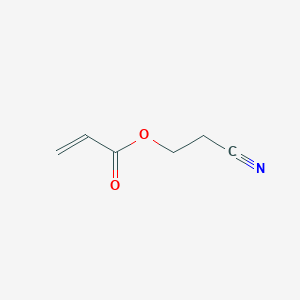
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
